3-Methoxyphenethylamine HCl
Overview
Description
3-Methoxyphenethylamine Hydrochloride is an organic compound belonging to the phenethylamine class. It is characterized by the presence of a methoxy group attached to the benzene ring and an ethylamine chain. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Scientific Research Applications
3-Methoxyphenethylamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its effects on neurotransmitter systems and potential therapeutic applications.
Medicine: Explored for its potential use in treating neurological disorders and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
3-Methoxyphenethylamine HCl, also known as 2-(3-methoxyphenyl)ethanamine hydrochloride, is an active phenethylamine The primary targets of this compound are not well-documented in the literature
Mode of Action
It’s known that phenethylamines typically interact with various receptors and transporters in the nervous system .
Biochemical Pathways
Phenethylamines are generally involved in the modulation of neurotransmitter systems, but the exact pathways influenced by this specific compound require further investigation .
Biochemical Analysis
Biochemical Properties
3-Methoxyphenethylamine HCl is a metabolite of the neurotransmitter dopamine . This compound can be further metabolized by the enzyme monoamine oxidase (MAO) to form homovanillic acid (HVA), which is typically excreted in the urine .
Cellular Effects
The major extracellular metabolite of dopamine, this compound, can induce behavioral effects in a dopamine-independent manner . These effects are partially mediated by the trace amine associated receptor 1 (TAAR1) .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various enzymes and receptors. As a metabolite of dopamine, it is formed by the action of COMT on dopamine . It can also interact with MAO, leading to the formation of HVA . Furthermore, it has been shown to act as an agonist of human TAAR1 .
Temporal Effects in Laboratory Settings
As a metabolite of dopamine, its levels may fluctuate based on the activity of the enzymes COMT and MAO .
Metabolic Pathways
This compound is involved in the metabolic pathways of dopamine. It is formed from dopamine by the action of COMT and can be further metabolized by MAO to form HVA .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxyphenethylamine Hydrochloride typically involves the following steps:
Methoxylation of Benzene: Anisole is synthesized by reacting phenol with methyl sulfate in the presence of potassium hydroxide.
Bromination: Anisole is then brominated to form 3-methoxy bromobenzene.
Reduction: The brominated compound undergoes reduction to form 3-methoxyphenethylamine.
Hydrochloride Formation: Finally, 3-methoxyphenethylamine is reacted with hydrochloric acid to form 3-Methoxyphenethylamine Hydrochloride.
Industrial Production Methods: Industrial production of 3-Methoxyphenethylamine Hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxyphenethylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and potassium tert-butoxide are commonly employed.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted phenethylamines.
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with two methoxy groups, known for its psychoactive properties.
4-Methoxyphenethylamine: A compound with a single methoxy group at the para position, used in various chemical syntheses.
Phenethylamine: The parent compound, a simple amine with a wide range of biological activities.
Uniqueness: 3-Methoxyphenethylamine Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the meta position influences its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(3-methoxyphenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-11-9-4-2-3-8(7-9)5-6-10;/h2-4,7H,5-6,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRBQDYHPKRFGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2039-67-0 (Parent) | |
Record name | 3-Methoxyphenylethylamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90174325 | |
Record name | Phenethylamine, m-methoxy-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90174325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2039-54-5 | |
Record name | Benzeneethanamine, 3-methoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2039-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxyphenylethylamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methoxyphenethylamine HCl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99904 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenethylamine, m-methoxy-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90174325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-methoxyphenethylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.379 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-METHOXYPHENYLETHYLAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/392QJK5B0N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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